An In-depth Technical Guide to Ethyl 2,4-dioxo-4-(p-tolyl)butanoate (CAS 5814-37-9)
An In-depth Technical Guide to Ethyl 2,4-dioxo-4-(p-tolyl)butanoate (CAS 5814-37-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Scaffold in Chemical Synthesis and Medicinal Chemistry
Ethyl 2,4-dioxo-4-(p-tolyl)butanoate, a β-keto ester with the CAS number 5814-37-9, is a multifaceted organic compound that holds significant promise as a versatile intermediate in both synthetic organic chemistry and the nuanced field of drug discovery.[1][2] Its unique 1,3-dicarbonyl moiety imparts a rich chemical reactivity, making it a valuable building block for the synthesis of more complex molecular architectures. This guide, designed for the discerning researcher, will delve into the core chemical properties, synthesis, reactivity, and potential therapeutic applications of this compound, with a particular focus on its emerging role as a scaffold for kinase inhibitors.
Physicochemical Properties and Structural Elucidation
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key properties of Ethyl 2,4-dioxo-4-(p-tolyl)butanoate are summarized below.
| Property | Value | Reference |
| CAS Number | 5814-37-9 | [3] |
| Molecular Formula | C₁₃H₁₄O₄ | [3] |
| Molecular Weight | 234.25 g/mol | [3] |
| IUPAC Name | ethyl 4-(4-methylphenyl)-2,4-dioxobutanoate | [3] |
| Appearance | Expected to be a solid or oil | N/A |
| Storage | Under inert gas (nitrogen or Argon) at 2-8°C is recommended for long-term stability. | [4] |
Structural Features and Tautomerism:
The structure of Ethyl 2,4-dioxo-4-(p-tolyl)butanoate is characterized by an ethyl ester group and a p-tolyl ketone separated by a methylene group, forming a 1,3-dicarbonyl system. This structural motif is of paramount importance as it allows for the existence of keto-enol tautomerism, which significantly influences its reactivity. The acidic α-hydrogen, situated between the two carbonyl groups, can be readily abstracted, leading to the formation of a resonance-stabilized enolate.
Caption: Keto-enol tautomerism of Ethyl 2,4-dioxo-4-(p-tolyl)butanoate.
Synthesis: A Practical Approach via Claisen Condensation
The most common and efficient method for the synthesis of Ethyl 2,4-dioxo-4-(p-tolyl)butanoate and its analogs is the Claisen condensation.[4][5] This reaction involves the base-mediated condensation of an ester and a ketone. In this specific case, 4'-methylacetophenone is reacted with diethyl oxalate in the presence of a strong base, such as sodium ethoxide.
Reaction Scheme:
Caption: Synthesis of Ethyl 2,4-dioxo-4-(p-tolyl)butanoate via Claisen condensation.
Detailed Experimental Protocol:
The following protocol is a representative procedure for the synthesis of Ethyl 2,4-dioxo-4-(p-tolyl)butanoate.[4]
Materials:
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4'-Methylacetophenone
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Diethyl oxalate
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Sodium ethoxide
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Anhydrous toluene
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5% Dilute hydrochloric acid
-
Anhydrous sodium sulfate
-
95% Ethanol
Procedure:
-
To a 250-mL three-necked flask equipped with a stirrer, add 24 g (0.348 mol) of sodium ethoxide and 200 mL of anhydrous toluene. Stir the mixture to ensure proper dispersion.
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Slowly add 45.6 g (0.34 mol) of 4'-methylacetophenone dropwise over 30 minutes.
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Subsequently, add 51.0 g (0.348 mol) of diethyl oxalate dropwise.
-
After the addition is complete, heat the reaction mixture to 50-60°C and maintain stirring for 4 hours.
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Cool the reaction to room temperature and wash with a 5% dilute hydrochloric acid solution to neutralize the base and quench the reaction.
-
Perform a liquid-liquid extraction. Collect the toluene layer and dry it over anhydrous sodium sulfate for 30 minutes.
-
Filter the solution and remove the toluene from the filtrate by distillation under reduced pressure.
-
Recrystallize the resulting residue from 95% ethanol to yield the pure product.
Spectroscopic Characterization
While specific spectral data for Ethyl 2,4-dioxo-4-(p-tolyl)butanoate is not widely published, the expected spectroscopic features can be inferred from the analysis of analogous β-keto esters.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the methyl group on the tolyl ring (a singlet), the aromatic protons (two doublets), and the methylene protons. The methylene protons may appear as a singlet or as a more complex pattern depending on the degree of enolization and the solvent used.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the ketone and ester, the carbons of the ethyl group, the methyl carbon of the tolyl group, the aromatic carbons, and the methylene carbon. PubChem indicates the availability of a ¹³C NMR spectrum for this compound, which would provide definitive structural confirmation.[3]
Infrared (IR) Spectroscopy: The IR spectrum of a β-keto ester is particularly informative due to the keto-enol tautomerism. The spectrum will typically exhibit strong absorption bands for the C=O stretching vibrations of both the keto and ester functional groups. The presence of the enol form can be identified by a broad O-H stretching band and a C=C stretching band.
Chemical Reactivity and Synthetic Utility
The 1,3-dicarbonyl moiety in Ethyl 2,4-dioxo-4-(p-tolyl)butanoate is the hub of its chemical reactivity, making it a valuable synthon in organic synthesis.
Dual Electrophilic and Nucleophilic Nature: The two carbonyl carbons are electrophilic and can be attacked by nucleophiles. Conversely, the acidic α-protons can be deprotonated to form a nucleophilic enolate. This dual reactivity allows for a wide range of chemical transformations.
Applications as a Building Block: This compound serves as a precursor for the synthesis of various heterocyclic compounds, which are of significant interest in medicinal chemistry. The dicarbonyl functionality provides a scaffold for cyclization reactions with dinucleophilic reagents to form pyrazoles, isoxazoles, and pyrimidines.
Caption: Reactivity and synthetic applications of Ethyl 2,4-dioxo-4-(p-tolyl)butanoate.
Potential Applications in Drug Development: A Focus on Src Kinase Inhibition
Recent studies have highlighted the potential of ethyl 2,4-dioxo-4-arylbutanoate derivatives as inhibitors of Src kinase.[1][5][6] Src is a non-receptor tyrosine kinase that plays a crucial role in various cellular processes, including proliferation, differentiation, survival, and migration. Its overexpression and hyperactivity have been implicated in the development and progression of numerous cancers.
Mechanism of Action: While the precise binding mode of Ethyl 2,4-dioxo-4-(p-tolyl)butanoate to Src kinase has not been elucidated, it is hypothesized that the 1,3-dicarbonyl moiety can act as a key pharmacophore, potentially interacting with the ATP-binding site of the kinase. The aryl group (in this case, p-tolyl) can be modified to enhance potency and selectivity.
Biological Activity: A study on a series of ethyl 2,4-dioxo-4-arylbutanoate derivatives demonstrated their ability to inhibit Src kinase with moderate activity.[5] For instance, a closely related analog, the 3-methyl substituted derivative, exhibited an IC₅₀ value of 48.3 µM.[5] The biological activity of the p-tolyl variant is expected to be in a similar range, although empirical testing is required for confirmation. This level of activity provides a promising starting point for lead optimization in a drug discovery program.
Src Signaling Pathway and Point of Intervention:
Caption: Simplified Src signaling pathway and the potential point of inhibition.
Conclusion and Future Perspectives
Ethyl 2,4-dioxo-4-(p-tolyl)butanoate is a chemically rich and synthetically valuable molecule. Its straightforward synthesis via Claisen condensation, coupled with the versatile reactivity of its 1,3-dicarbonyl core, establishes it as an important intermediate for the construction of complex organic molecules. Furthermore, its demonstrated potential as a scaffold for Src kinase inhibitors opens up exciting avenues for its application in medicinal chemistry and drug development. Future research should focus on the detailed biological evaluation of this specific compound, including the determination of its IC₅₀ against a panel of kinases to assess its selectivity, and co-crystallization studies to elucidate its binding mode. Such studies will be instrumental in unlocking the full therapeutic potential of this promising molecular entity.
References
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Rafinejad, A., Fallah-Tafti, A., Tiwari, R., Shirazi, A. N., Mandal, D., Parang, K., Foroumadi, A., & Akbarzadeh, T. (2015). Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors. Journal of Sciences, Islamic Republic of Iran, 26(4), 321-325. [Link]
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Rafinejad, A., Fallah-Tafti, A., Tiwari, R., et al. (2015). Synthesis and evaluation of ethyl 2,4-dioxo-4-arylbutanoate derivatives as Src Kinase inhibitors. Johns Hopkins University. [Link]
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Akbarzadeh, T., et al. (2015). Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors. Journal of Sciences, Islamic Republic of Iran, 26(4), 321-325. [Link]
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